1-(2,5-Difluorophenyl)cyclopentanamine
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Overview
Description
1-(2,5-Difluorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13F2N and a molecular weight of 197.22 g/mol It is characterized by the presence of a cyclopentane ring attached to a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)cyclopentanamine involves several steps. One common method includes the reaction of 2,5-difluorobenzyl chloride with cyclopentylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: 2,5-difluorobenzyl chloride and cyclopentylamine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent like dichloromethane or ethanol and stirred at room temperature or slightly elevated temperatures.
Product Isolation: The product is then isolated by standard extraction and purification techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,5-Difluorophenyl)cyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)cyclopentanamine can be compared with other similar compounds, such as:
1-(3,5-Difluorophenyl)cyclopentanamine: This compound has fluorine atoms at the 3 and 5 positions instead of the 2 and 5 positions.
1-(2,4-Difluorophenyl)cyclopentanamine: Similar to the above compound but with fluorine atoms at the 2 and 4 positions
1-(2,5-Difluorophenyl)cyclohexanamine: This compound has a cyclohexane ring instead of a cyclopentane ring, which can influence its chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13F2N |
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Molecular Weight |
197.22 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H13F2N/c12-8-3-4-10(13)9(7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 |
InChI Key |
YONVYINFQLCKJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=CC(=C2)F)F)N |
Origin of Product |
United States |
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